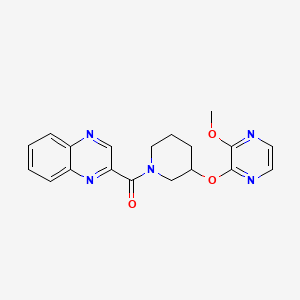

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-26-17-18(21-9-8-20-17)27-13-5-4-10-24(12-13)19(25)16-11-22-14-6-2-3-7-15(14)23-16/h2-3,6-9,11,13H,4-5,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQAFYZGXHUCFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrazine Moiety: Starting with a methoxypyrazine derivative, the compound is synthesized through nucleophilic substitution reactions.

Piperidine Ring Formation: The piperidine ring is introduced via cyclization reactions, often using amines and appropriate catalysts.

Quinoxaline Attachment: The quinoxaline moiety is attached through condensation reactions, typically involving aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.

Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.

Purification Techniques: Employing chromatography, crystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of quinoxaline oxides.

Reduction: Formation of piperidine alcohols or amines.

Substitution: Introduction of new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Quinoxaline-Piperidine Methanones

- (3R)-3-Methylpiperidin-1-ylmethanone (): Structural Differences: The quinoxalin-6-yl substituent (vs. The 3-methyl group on piperidine may reduce conformational flexibility compared to the methoxypyrazine-oxy substituent in the target compound . Implications: Positional isomerism on the quinoxaline ring (2 vs. 6) could influence target selectivity, as seen in GABAAR ligands where substitution patterns dictate subtype specificity .

Methoxypyrazine Derivatives

- 7-Methoxy-2-(3-methoxy-d3-phenyl)-pyrazolo[4,3-c]quinolin-3-one (): Structural Similarities: Incorporates a methoxy group on a pyrazoloquinolinone scaffold. Key Difference: The pyrazoloquinolinone core (vs. quinoxaline-methanone) may enhance metabolic stability but reduce solubility due to increased hydrophobicity .

Fluorinated Analogues

- (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone (): Structural Contrast: Fluorinated cyclobutyl and pyrrolidinyl groups replace the quinoxaline-methanone moiety. Fluorine atoms enhance electronegativity and bioavailability via improved membrane permeability . Metabolic Considerations: Fluorination reduces susceptibility to cytochrome P450-mediated oxidation, whereas the target compound’s methoxypyrazine may undergo demethylation, necessitating structural optimization for stability .

Physicochemical and Pharmacokinetic Trends

Notes:

- Deuterated or fluorinated analogues () demonstrate strategies to address metabolic liabilities inherent in methoxy-containing compounds .

Research Findings and Implications

- Synthetic Routes: The target compound likely employs condensation reactions similar to ’s methodology, where aminoquinoline derivatives are coupled with activated carbonyl intermediates .

- Biological Activity: While direct data are unavailable, quinoxaline-piperidine hybrids are frequently explored as kinase inhibitors or GABAAR modulators. For example, pyrazoloquinolinones () show α6-GABAAR selectivity (EC50 = 10–50 nM), suggesting the target compound may require similar substituent optimization for potency .

- Optimization Opportunities: Introducing deuterium at the methoxypyrazine group (as in ) or replacing the quinoxalin-2-yl with fluorinated moieties () could enhance metabolic stability and target engagement .

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structural arrangement combining:

- A methoxypyrazine moiety,

- A piperidine ring,

- A quinoxaline component.

This structural diversity suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of piperidine derivatives, including those similar to our compound. For instance, derivatives containing piperidine rings have exhibited significant antibacterial and antifungal properties against various pathogens.

| Compound | Activity | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| 1-(3-(3-Methoxypyrazin-2-yl)oxy)piperidine | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |

| Piperidine Derivative X | Antifungal | 3.125 - 100 | C. albicans |

These findings indicate that the incorporation of specific substituents on the piperidine ring can enhance antimicrobial efficacy .

The proposed mechanism involves the binding of the compound to specific enzymes or receptors, altering their activity. Molecular docking studies suggest that the quinoxaline moiety may interact with active sites in enzymes involved in bacterial metabolism, leading to inhibition of growth .

Case Study 1: Antibacterial Activity

A study evaluating various piperidine derivatives found that compounds with halogen substituents demonstrated enhanced antibacterial properties. The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli , with minimal inhibitory concentrations (MIC) indicating strong efficacy .

Case Study 2: Antifungal Activity

In vitro assessments showed that derivatives similar to this compound were effective against fungal strains, particularly Candida albicans . The study reported MIC values ranging from 3.125 to 100 mg/mL, suggesting a promising antifungal profile .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other piperidine and quinoxaline derivatives:

| Compound Type | Activity Type | Notable Effects |

|---|---|---|

| Piperidine Derivatives | Antibacterial | Effective against S. aureus |

| Quinoxaline Derivatives | Antifungal | Broad-spectrum antifungal activity |

This comparison underscores the potential for structural modifications to enhance biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.